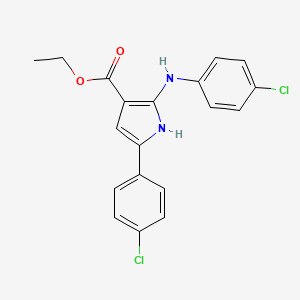

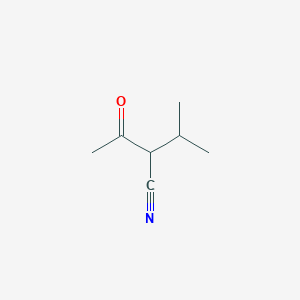

![molecular formula C16H16N4O2S B2858778 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034540-85-5](/img/structure/B2858778.png)

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been designed and synthesized as a potent inhibitor of phosphoinositide 3-kinase (PI3K) .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency . Replacement by phenyl led to a significant decrease in activity .Chemical Reactions Analysis

The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .Applications De Recherche Scientifique

Molecular Hybridization and Synthesis

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed by molecular hybridization and synthesized from aryl thioamides. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests with notable inhibition metrics and minimal cytotoxicity, suggesting potential for further pharmacological exploration (Jeankumar et al., 2013).

Antimicrobial Activity

Another application is seen in the antimicrobial domain, where a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and showed good antimicrobial activity against eight tested microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. This indicates its potential for development into new antimicrobial agents (Çakmak et al., 2022).

Electrophilic Substitution and Synthesis of Complex Molecules

The compound has also been part of research focusing on electrophilic substitution reactions and the synthesis of complex molecules such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole. These studies contribute to the understanding of the chemistry of furan-2-carboxamide derivatives and their potential applications in creating novel compounds with desirable properties (Aleksandrov & El’chaninov, 2017).

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .

Mode of Action

It is known that the compound is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with p2s5 in anhydrous toluene . The resulting compound is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .

Biochemical Pathways

Thiazolo[4,5-b]pyridine compounds have been found to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα , which plays a key role in cellular functions such as cell growth and proliferation.

Action Environment

It is known that the compound’s synthesis involves reactions in anhydrous toluene and alkaline medium , suggesting that its stability and reactivity may be influenced by the solvent and pH conditions.

Analyse Biochimique

Biochemical Properties

This compound has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .

Cellular Effects

The inhibition of PI3K enzymes by N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can have significant effects on various types of cells and cellular processes. PI3K enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in various ways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This can result in changes in gene expression and other downstream effects.

Propriétés

IUPAC Name |

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLSHINBXTYXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2858696.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)

![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)

![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)

![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)